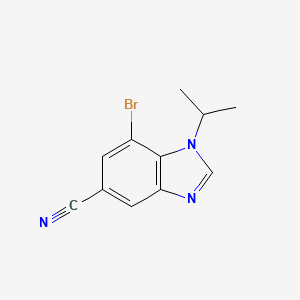

7-Bromo-5-cyano-1-isopropylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

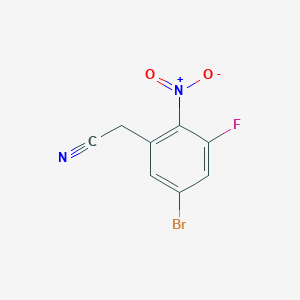

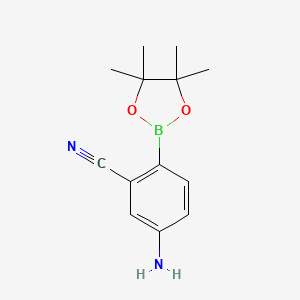

“7-Bromo-5-cyano-1-isopropylbenzimidazole” is a chemical compound with the CAS Number: 1437795-16-8. It has a molecular weight of 264.12 . The IUPAC name for this compound is 7-bromo-1-isopropyl-1H-benzo[d]imidazole-5-carbonitrile .

Molecular Structure Analysis

The InChI code for “7-Bromo-5-cyano-1-isopropylbenzimidazole” is 1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Compounds derived from benzimidazole, including those closely related to 7-Bromo-5-cyano-1-isopropylbenzimidazole, have shown promising antimicrobial and antitubercular properties. For instance, positional isomers of bromo-benzimidazoles demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, suggesting potential in antitubercular drug development (Ranjith et al., 2013). Similarly, novel 5-(nitro/bromo)-styryl-2-benzimidazoles have been synthesized and displayed higher anti-tubercular activity, highlighting the relevance of bromo-benzimidazole derivatives in combating tuberculosis (Shingalapur et al., 2009).

Anticancer Activities

The versatility of bromo-benzimidazole compounds extends to anticancer research, where derivatives have been synthesized for evaluation against various cancer cell lines. For example, new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, related to the core structure of benzimidazoles, were tested for their antidiabetic potential and cytotoxicity profiles, suggesting their utility as lead molecules in cancer research as well (Nazir et al., 2018).

Anti-inflammatory Activities

The structural modification of benzimidazole derivatives has also led to the discovery of compounds with notable anti-inflammatory and analgesic properties. A study on 7-azaindazole-chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine underlines the anti-inflammatory potential of bromo-benzimidazole-related compounds (Chamakuri et al., 2016).

Synthesis and Characterization

The synthesis and characterization of bromo-benzimidazole compounds are crucial for exploring their potential applications further. Innovative synthesis methods have been developed for benzimidazoles, including those incorporating bromo and cyano groups, which are essential for the development of new drugs and materials with enhanced properties (Lygin & Meijere, 2009).

Propriétés

IUPAC Name |

7-bromo-1-propan-2-ylbenzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHPLFSRYUUSCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=CC(=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-cyano-1-isopropylbenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)